molecular formula C13H10N4O B14648150 N-Phenyl-5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine CAS No. 54584-54-2

N-Phenyl-5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B14648150
CAS No.: 54584-54-2
M. Wt: 238.24 g/mol
InChI Key: PLWSEIMDOOLZEO-UHFFFAOYSA-N
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Description

N-Phenyl-5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring fused with a pyridine ring and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring. The reaction conditions often include the use of reagents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-Phenyl-5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Phenyl-5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-1,3,4-oxadiazol-2-amine: Lacks the pyridine ring, which may affect its biological activity.

    5-(3-Pyridinyl)-1,3,4-oxadiazol-2-amine: Lacks the phenyl group, which may influence its chemical properties.

Uniqueness

N-Phenyl-5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the phenyl and pyridine rings, which contribute to its distinct chemical and biological properties. This combination of structural features may enhance its potential as a bioactive compound and its versatility in various applications.

Properties

CAS No.

54584-54-2

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

N-phenyl-5-pyridin-3-yl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C13H10N4O/c1-2-6-11(7-3-1)15-13-17-16-12(18-13)10-5-4-8-14-9-10/h1-9H,(H,15,17)

InChI Key

PLWSEIMDOOLZEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(O2)C3=CN=CC=C3

Origin of Product

United States

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